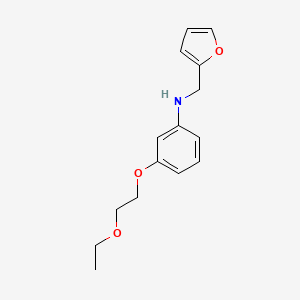
3-(2-Ethoxyethoxy)-N-(2-furylmethyl)aniline
Descripción general
Descripción
3-(2-Ethoxyethoxy)-N-(2-furylmethyl)aniline is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(2-Ethoxyethoxy)-N-(2-furylmethyl)aniline, with the CAS number 1040691-80-2, is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to delve into its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₅H₁₉NO₃
- Molecular Weight : 263.32 g/mol
- Structure : The compound features an aniline core substituted with a furylmethyl group and an ethoxyethoxy side chain, which may influence its solubility and interaction with biological targets.
The precise mechanism of action for this compound is not fully elucidated; however, studies suggest it may interact with various biological pathways:
- Receptor Binding : Similar compounds often exhibit affinity for neurotransmitter receptors, potentially modulating signaling pathways involved in cellular responses.
- Enzyme Interaction : The compound may affect enzyme activities related to metabolic processes, although specific targets remain to be identified.
Biological Activity
Research indicates that compounds with similar structures can exhibit a range of biological activities:
- Anticancer Activity : Initial studies have shown that derivatives of aniline can inhibit the growth of cancer cell lines. For instance, related compounds have demonstrated cytotoxic effects against MCF-7 (breast cancer) and DU-145 (prostate cancer) cell lines. The IC50 values reported for these compounds suggest potential efficacy in cancer therapy .
- Antioxidant Properties : Some studies indicate that aniline derivatives can act as antioxidants, reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases.
Research Findings and Case Studies
A review of literature reveals several case studies exploring the biological activity of similar compounds:
- Cytotoxicity Assays :
- Mechanistic Studies :
- In Vivo Studies :
Data Table: Biological Activity Summary
Propiedades
IUPAC Name |
3-(2-ethoxyethoxy)-N-(furan-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-17-9-10-19-14-6-3-5-13(11-14)16-12-15-7-4-8-18-15/h3-8,11,16H,2,9-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDSDCJFDIBSMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















